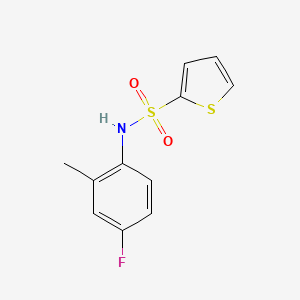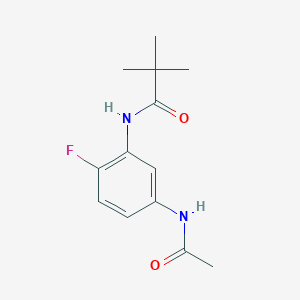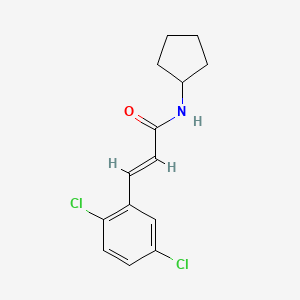
N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide, also known as FMTS, is a chemical compound used in scientific research. It is a sulfonamide derivative that has been studied for its potential therapeutic properties.
作用機序
The mechanism of action of N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide is not fully understood. However, it has been suggested that N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide inhibits the activity of certain enzymes, such as carbonic anhydrase and topoisomerase. This inhibition leads to a decrease in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide has been found to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide has been found to inhibit angiogenesis, the process by which new blood vessels are formed. N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide has also been found to induce apoptosis, a process by which cells undergo programmed cell death.
実験室実験の利点と制限
One advantage of using N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide in lab experiments is its potency. N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation of using N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide is its solubility. N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide is not very soluble in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide. One area of interest is the development of N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide derivatives with improved solubility. Another area of interest is the study of N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide in combination with other anti-cancer drugs, to determine if it can enhance their effectiveness. Additionally, the potential use of N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide in the treatment of other diseases, such as diabetes and Alzheimer's disease, is an area of ongoing research.
Conclusion:
In conclusion, N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide is a sulfonamide derivative that has been studied for its potential therapeutic properties. It has been found to inhibit the growth of various cancer cell lines, reduce inflammation, and inhibit angiogenesis. N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide has several advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to fully understand the mechanism of action of N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide and its potential therapeutic applications.
合成法
N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide can be synthesized through a multi-step process. The first step involves the reaction of 4-fluoro-2-methylphenylamine with thiophene-2-sulfonyl chloride to form the intermediate product. The intermediate product is then treated with aqueous ammonia to give the final product, N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide. The purity of the final product can be improved through recrystallization.
科学的研究の応用
N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide has been studied for its potential therapeutic properties, particularly in the treatment of cancer. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models.
特性
IUPAC Name |
N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2S2/c1-8-7-9(12)4-5-10(8)13-17(14,15)11-3-2-6-16-11/h2-7,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMXTCRMIWPJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethylphenyl)-5-methyl-4-oxo-2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7471294.png)

![N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide](/img/structure/B7471307.png)
![2-[(2-Bromophenyl)methyl-methylamino]acetamide](/img/structure/B7471319.png)
![N-[4-[[2-(3,4-dichloroanilino)-2-oxoethyl]amino]-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7471334.png)




![2-[4-[[2-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]phenyl]acetic acid](/img/structure/B7471354.png)
![1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B7471365.png)
![3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid](/img/structure/B7471370.png)
![Methyl 2-methyl-5-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylate](/img/structure/B7471373.png)